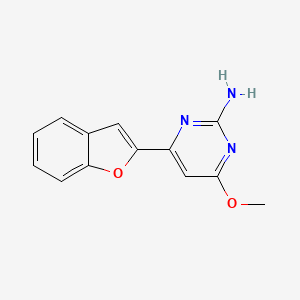![molecular formula C23H15N3O2 B3832857 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3832857.png)
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone, also known as EMD 1214063, is a small molecule inhibitor of the protein kinase MELK (Maternal Embryonic Leucine Zipper Kinase). MELK is a serine/threonine kinase that plays a role in various cellular processes such as cell cycle regulation, apoptosis, and DNA damage response. Overexpression of MELK has been associated with the development and progression of various cancers, making it an attractive target for cancer therapy.
Mécanisme D'action
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone 1214063 inhibits MELK kinase activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound 1214063 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound 1214063 has been reported to inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-metastatic agent. However, the effects of this compound 1214063 on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone 1214063 is its specificity for MELK kinase, which minimizes off-target effects. However, the use of this compound 1214063 in lab experiments is limited by its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, the high cost of this compound 1214063 may also limit its use in large-scale experiments.
Orientations Futures
Future research on 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone 1214063 could focus on improving its solubility and bioavailability, as well as evaluating its potential use in combination with other anticancer agents. Furthermore, the effects of this compound 1214063 on normal cells and tissues should be further investigated to assess its safety and potential side effects. Finally, clinical trials are needed to determine the efficacy of this compound 1214063 in treating various types of cancer in humans.
Applications De Recherche Scientifique
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone 1214063 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound 1214063 inhibits the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In vivo studies using mouse xenograft models have also demonstrated the antitumor activity of this compound 1214063. Furthermore, this compound 1214063 has been shown to sensitize cancer cells to chemotherapy, suggesting its potential use in combination therapy.
Propriétés
IUPAC Name |
2-[(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c27-22-18(16-10-4-6-12-19(16)25-22)14-21-24-20-13-7-5-11-17(20)23(28)26(21)15-8-2-1-3-9-15/h1-14H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQAYCATZFYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3832774.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide](/img/structure/B3832785.png)
![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B3832792.png)
![N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B3832799.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3832800.png)
![N-[1-[(methylamino)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3832812.png)
![N-{7-methoxy-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-6-yl}propanamide](/img/structure/B3832818.png)

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B3832833.png)
![N-{4-[(allylamino)sulfonyl]-1-naphthyl}benzamide](/img/structure/B3832847.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B3832851.png)
![2-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethylethanaminium iodide](/img/structure/B3832886.png)
![ethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylate](/img/structure/B3832892.png)